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Compound of Interest

Compound Name: 5-Methyl-3-isoxazolepropionic acid

Cat. No.: B1220127

Abstract: This technical guide provides a comprehensive analytical framework for the
spectroscopic characterization of 5-Methyl-3-isoxazolepropionic acid (C7HoNOs). As
experimental spectra for this specific compound are not widely available in public databases,
this document leverages foundational spectroscopic principles and data from analogous
structures to present a predictive analysis. It is designed for researchers, scientists, and drug
development professionals who require a deep understanding of how to verify the structure and
purity of this and related heterocyclic compounds. The guide details expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the
rationale behind these predictions, and provides standardized protocols for experimental data
acquisition.

Introduction and Molecular Overview

5-Methyl-3-isoxazolepropionic acid is a heterocyclic compound featuring a substituted
isoxazole ring linked to a propionic acid side chain. The isoxazole moiety is a common scaffold
in medicinal chemistry, appearing in various therapeutic agents.[1] Accurate structural
elucidation is therefore a critical step in its synthesis and application, ensuring identity, purity,
and consistency, which are foundational to any research or drug development endeavor.

This guide addresses the absence of a consolidated public spectroscopic dataset for this
molecule by providing a robust, predictive model of its spectral characteristics. This approach
serves as both a reference for researchers synthesizing the compound and a validation tool for
confirming experimental results.
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Compound Details:

e |[UPAC Name: 3-(5-methyl-1,2-oxazol-3-yl)propanoic acid[2]
e Molecular Formula: C7HoNOs|[2]

e Molecular Weight: 155.15 g/mol [2]

e CAS Number: 80073-32-1[2]

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for 5-Methyl-3-
isoxazolepropionic acid. The predictions are derived from the analysis of its constituent
functional groups and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

2.1.1. Predicted *H NMR Spectrum (400 MHz, CDCls)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four
unique proton environments in the molecule.
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Predicted
Chemical Shift  Multiplicity

(6, ppm)

Integration

Assignment

Rationale &
Comparative
Insights

~11-12 Singlet (broad)

1H

-COOH

The carboxylic
acid proton is
highly
deshielded,
acidic, and often
appears as a
broad singlet. Its
chemical shift is
concentration-

dependent.

~6.10 Singlet

1H

Isoxazole C4-H

The single proton
on the isoxazole
ring is in an
electron-deficient
environment,
shifting it
downfield. In 5-
methylisoxazole,
this proton
appears at ~5.93
ppm.[3] The
propionic acid
group at C3 will
have a minor

influence.

~3.05 Triplet

2H

-CH2-COOH

These methylene
protons are
adjacent to the
electron-
withdrawing
carbonyl group,
causing a
downfield shift.
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They will appear
as a triplet due to
coupling with the

other CH:z group.

These methylene
protons are
adjacent to the
isoxazole ring
and coupled to
the other CH:
~2.75 Triplet 2H CHa-CHz-cOOH 0 0P resulting
in a triplet. Their
position is
slightly more
upfield compared
to the protons
adjacent to the

carbonyl.

The methyl
group attached
to the isoxazole
ring is expected

~2.45 Singlet 3H -CHs to_ be a sharp
singlet. In 5-
methylisoxazole,
this signal is
observed around
2.4 ppm.[3]

2.1.2. Predicted 3C NMR Spectrum (100 MHz, CDCIs)

The carbon NMR spectrum will provide complementary information, confirming the carbon
skeleton.
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Predicted Chemical Shift ) Rationale & Comparative
Assignment )
(0, ppm) Insights

The carboxylic acid carbonyl

carbon is highly deshielded
~178 -COOH _ o

and typically appears in this

region.

The C5 carbon of the

isoxazole ring, substituted with
~170 Isoxazole C5-CHs )

the methyl group, is expected

to be significantly downfield.

The C3 carbon, attached to the
~162 Isoxazole C3-CH:z propionic acid side chain, will

also be strongly deshielded.

The protonated carbon of the

isoxazole ring will appear in
~101 Isoxazole C4-H the aromatic/heteroaromatic

region, but upfield relative to

the substituted carbons.

The carbon adjacent to the
~32 -CH2-COOH
carbonyl group.

The carbon adjacent to the
~22 -CH2-CH2-COOH . _
isoxazole ring.

The methyl carbon is the most
~12 -CHs shielded and will appear
furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The spectrum of the target molecule is expected to be
dominated by features from the carboxylic acid and the isoxazole ring.
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Predicted
Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale &
Comparative
Insights

This very broad and
characteristic

absorption is due to

2500-3300 (broad) O-H stretch Carboxylic Acid
the strong hydrogen
bonding of the
carboxylic acid dimer.
A strong, sharp peak
] ) indicating the carbonyl
~1710 (strong) C=0 stretch Carboxylic Acid

group of the saturated

carboxylic acid.

~1600 & ~1450

C=N & C=C stretch

Isoxazole Ring

Heteroaromatic rings
exhibit characteristic
stretching vibrations in
this region. The IR
spectrum for isoxazole
itself shows peaks in

this area.[4]

2900-3000

C-H stretch

Alkyl (CHs, CH2)

Standard aliphatic C-
H stretching
vibrations.

~1420

O-H bend

Carboxylic Acid

In-plane bending
vibration of the

hydroxyl group.

~1250

C-O stretch

Carboxylic Acid

Stretching of the
carbon-oxygen single
bond in the carboxylic

acid.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues.

e Technique: Electrospray lonization (ESI) is recommended due to the polarity of the
carboxylic acid, likely in negative ion mode ([M-H]~) or positive ion mode ([M+H]*).

e Predicted Molecular lon Peak:
o [M+H]*: m/z 156.06
o [M-H]~: m/z 154.05

o Predicted Fragmentation Pattern: The propionic acid side chain offers a primary site for
fragmentation. A logical pathway involves the loss of the carboxyl group or cleavage at the
bond between the ring and the side chain.

C7H9oNOs3
m/z = 155

- H20 - COOH

Loss of H20
m/z = 137

Loss of COOH
m/z = 110

CsHsNO™*
m/z = 96

Click to download full resolution via product page
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Caption: Predicted ESI-MS fragmentation pathway for 5-Methyl-3-isoxazolepropionic acid.

Experimental Protocols & Workflow

To obtain high-quality data, adherence to standardized protocols is essential. The following
outlines a validated workflow for the complete spectroscopic analysis.

General Sample Preparation

 Verify Purity: Initially assess the purity of the synthesized compound using Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

o Sample Weighing: Accurately weigh approximately 5-10 mg for NMR analysis and <1 mg for
MS and IR analysis.

e Solvent Selection: For NMR, use a deuterated solvent in which the compound is fully soluble
(e.g., CDCIs, DMSO-ds, or MeOD). For MS, use a high-purity volatile solvent like methanol or
acetonitrile. For IR, the sample can be analyzed neat as a thin film if it is an oil, or as a KBr
pellet if it is a solid.

Data Acquisition Workflow

The following diagram illustrates a logical workflow for comprehensive spectroscopic analysis.
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Caption: General workflow for spectroscopic structure elucidation.

Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.qg.,
CDCIls) in a clean, dry NMR tube.

e Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument
for optimal resolution and lineshape.

» 'H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower
sensitivity of the 13C nucleus, a higher number of scans (e.g., 1024 or more) may be
necessary.
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» Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual
solvent peak.

Protocol: Mass Spectrometry

o Sample Preparation: Prepare a dilute solution (~10-100 pug/mL) of the sample in an
appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

 Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass
analyzer for high-resolution mass accuracy.

o Data Acquisition: Infuse the sample solution directly or via an HPLC system. Acquire data in
both positive and negative ion modes to determine the optimal ionization. Perform MS/MS
(tandem mass spectrometry) on the parent ion to induce fragmentation and confirm the
proposed fragmentation patterns.[5][6]

Protocol: IR Spectroscopy

o Sample Preparation: If the sample is a solid, mix a small amount with dry potassium bromide
(KBr) and press it into a transparent pellet. If it is an oil, a drop can be placed directly on the
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Perform a background scan of the empty instrument (or clean ATR
crystal) to subtract atmospheric H20 and COz2 signals.

o Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good
signal-to-noise ratio.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of 5-
Methyl-3-isoxazolepropionic acid. By integrating foundational principles with data from
related structures, we have outlined the expected NMR, IR, and MS spectral features. The
provided protocols offer a standardized methodology for acquiring high-quality experimental
data. This document serves as a crucial resource for scientists, enabling them to confidently
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synthesize, identify, and utilize this compound in their research and development activities by

providing a solid analytical benchmark for structural verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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